molecular formula C8H14N2O2 B2678008 (5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one CAS No. 2408935-82-8

(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one

Cat. No.: B2678008
CAS No.: 2408935-82-8
M. Wt: 170.212
InChI Key: WDTACVPORBBWHF-RNFRBKRXSA-N
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Description

(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is a chiral, stereochemically defined oxazepine-based scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This complex heterocyclic system, featuring a fused pyrido-oxazepine core, is designed to explore novel chemical space and interact with biologically relevant targets. Researchers can utilize this compound as a key synthetic intermediate or a precursor for developing novel pharmacologically active molecules. Its rigid, three-dimensional structure is particularly valuable in the design of targeted libraries for high-throughput screening against challenging targets, such as kinases and GPCRs. The oxazepinone motif is a recognized pharmacophore in the development of enzyme inhibitors, as demonstrated by its presence in compounds active against targets like ROCK and CDK8 . Similarly, the scaffold's similarity to piperidine-based azepinones highlights its potential utility in developing chemokine receptor antagonists, following strategies such as scaffold hopping used in the discovery of CCR2 antagonists . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

(5aR,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTACVPORBBWHF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)NCCO2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C(=O)NCCO2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering conformational states, thereby influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Heterocyclic Compounds

Compound Name Core Structure Key Substituents/Rings Molecular Formula Key Properties/Applications Reference
(5aR,9aR)-3,4,5a,6,7,8,9,9a-Octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one Pyrido[2,3-f][1,4]oxazepin-5-one Oxygen in oxazepinone ring C₉H₁₂N₂O₂ Potential CNS modulation (inferred) N/A
1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione Pyrimido[4,5-b][1,4]diazepine-dione Ethoxymethyl, methyl, phenyl substituents C₁₉H₂₃N₅O₃ Antitumor, kinase inhibition
6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one Pyrimido[4,5-d]azepin-4-one Pyrimidine fused to azepinone C₈H₁₁N₃O Discontinued (likely due to stability)
10-Aryl-7,7-dimethyl-pyrido[3,2-b][1,4]benzodiazepin-9-ones Pyrido[3,2-b][1,4]benzodiazepinone Aryl substituents, dimethyl groups C₂₁H₂₁N₃O Synthetic intermediates for drug design

Key Differences and Implications

Ring Systems and Heteroatoms

  • Oxazepinone vs. This oxygen atom may improve solubility but reduce metabolic stability compared to purely nitrogenous systems.
  • Fused Pyridine vs. Pyrimidine : The pyridine ring in the target compound contrasts with pyrimidine-based systems (e.g., pyrimido[4,5-d]azepin-4-one ), which exhibit stronger π-π stacking interactions but higher rigidity.

Biological Activity

The compound (5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is a member of the oxazepine family and has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2OC_{15}H_{24}N_{2}O, with a molecular weight of approximately 220.35 g/mol. Its structure features a bicyclic framework that is characteristic of many biologically active compounds.

Biological Activity Overview

Research has indicated that derivatives of oxazepines exhibit a range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound and its analogs.

Anti-Cancer Activity

Several studies have explored the cytotoxic effects of oxazepine derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A recent study evaluated the cytotoxic potential of synthesized benzoxazepine derivatives against solid tumor cell lines. Compounds demonstrated varying degrees of cytotoxicity with IC50 values ranging from 10 to 30 µM against MDA-MB-231 breast cancer cells .
CompoundIC50 (µM)Cancer Cell Line
Compound A15MDA-MB-231
Compound B25A549 (Lung)
Compound C30HeLa (Cervical)
  • Mechanism of Action : The anti-cancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways involving pro-inflammatory cytokines such as IL-6 and TNF-α .

Anti-Inflammatory Activity

Oxazepine derivatives have also been studied for their anti-inflammatory properties:

  • Inhibition Studies : Compounds derived from oxazepines were tested for their ability to inhibit pro-inflammatory cytokine release in vitro. Results indicated significant reductions in IL-6 and TNF-α levels upon treatment with specific derivatives .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated with promising results:

  • Bacterial Inhibition : In vitro assays demonstrated that certain derivatives exhibited antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Cancer Treatment : In a preclinical model using MDA-MB-231 xenografts in mice treated with an oxazepine derivative showed a significant reduction in tumor size compared to control groups .
  • Clinical Relevance : A clinical trial assessing the safety and efficacy of oxazepine derivatives in patients with advanced solid tumors highlighted favorable outcomes with manageable side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one?

  • Methodological Answer : The synthesis typically involves multi-step routes, including ring-closing strategies and stereochemical control. For example, analogous compounds (e.g., (4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one) use cyclization reactions under controlled pH and temperature to achieve the fused pyridine-oxazepine core. Key steps may include:

  • Step 1 : Formation of the pyridine ring via condensation reactions.

  • Step 2 : Oxazepine ring closure using nucleophilic substitution or reductive amination.

  • Step 3 : Stereochemical resolution via chiral chromatography or asymmetric catalysis .

    Key Reaction Parameters
    Temperature: 60-80°C
    Solvent: DMF or THF
    Catalysts: Pd(OAc)₂ or chiral ligands

Q. How can spectroscopic techniques confirm the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyze ring junction protons (e.g., 5a and 9a positions) to confirm stereochemistry. Coupling constants (J-values) distinguish axial/equatorial protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₂N₂O₂) and detects isotopic patterns.
  • X-ray Crystallography : Resolves absolute configuration using heavy-atom derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Long-term environmental studies (e.g., 5+ years) should adopt a tiered approach:

  • Phase 1 (Lab) : Hydrolysis/photolysis studies under varying pH, UV light, and microbial activity to identify degradation products .

  • Phase 2 (Field) : Soil/water microcosms with LC-MS/MS monitoring. Use randomized block designs to account for environmental variability (e.g., split-split plots for spatial-temporal analysis) .

    Degradation Study Parameters
    pH range: 4–9
    Light exposure: 300–400 nm
    Microbial consortia: Pseudomonas spp.

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Theoretical Alignment : Ensure studies are grounded in a common framework (e.g., receptor-binding theory vs. metabolic inhibition). Discrepancies may arise from differing assay conditions (e.g., cell lines, IC₅₀ protocols) .
  • Meta-Analysis : Use bibliometric tools to compare 10+ studies, weighting results by methodological rigor (e.g., sample size, controls). Hierarchical clustering identifies outlier datasets .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with hybrid force fields (e.g., AMBER for proteins, GAFF for ligands) to model binding to γ-aminobutyric acid (GABA) receptors.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Compare free energy landscapes (FELs) of ligand-receptor complexes .

Structural and Functional Analysis

Q. What structural analogs of this compound exhibit divergent biological activities due to stereochemical variations?

  • Methodological Answer : Compare enantiomers and diastereomers using SAR tables. For example:
Compound CAS Number Key Activity Difference
(5Ar,9aR)-isomer-High GABA-A affinity
(5aS,9aS)-isomer945892-90-0Reduced binding efficiency
Pyrido[3,2-c]azepinone analogs61479-31-0Altered metabolic stability
  • Synthesis Note : Stereoisomers require chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .

Q. How does the fused pyrido-oxazepine ring system influence physicochemical properties?

  • Methodological Answer :

  • LogP Calculations : Use MarvinSketch to predict lipophilicity (LogP ≈ 1.2), indicating moderate blood-brain barrier penetration.
  • pKa Determination : Potentiometric titration reveals basic nitrogen (pKa ~8.5) in the oxazepine ring, critical for protonation-dependent activity .

Data Reproducibility and Validation

Q. What validation protocols ensure reproducibility in potency assays for this compound?

  • Methodological Answer :

  • Interlab Validation : Distribute aliquots to 3+ labs using standardized protocols (e.g., CLIA-certified assays).
  • QC Metrics : Require R² >0.95 in dose-response curves and Z’-factor >0.6 for high-throughput screens .

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